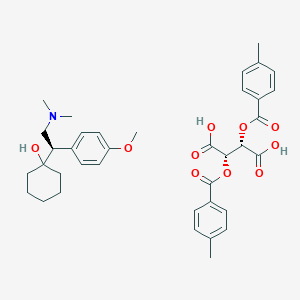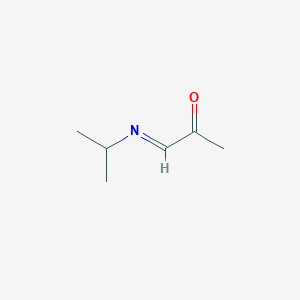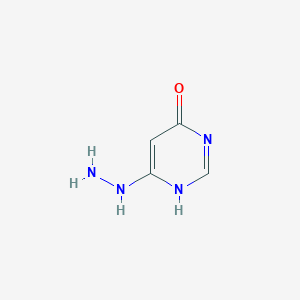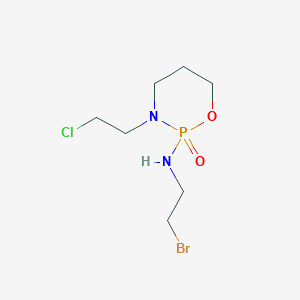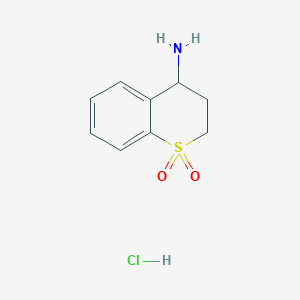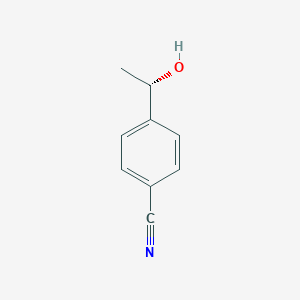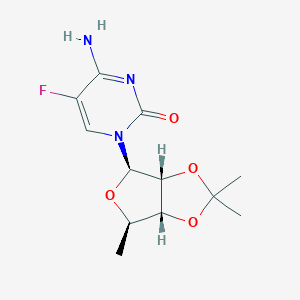
5'-Deoxy-2',3'-O-isopropylidene-5-fluorocytidine
Übersicht
Beschreibung
5'-Deoxy-2',3'-O-isopropylidene-5-fluorocytidine (5'-DIP-5-FC) is an important synthetic compound used in a variety of scientific research applications. It is a fluorocytidine analog of the natural nucleoside cytidine, and is widely utilized in the synthesis of nucleoside analogs for use in medicinal and biochemical research. 5'-DIP-5-FC has a wide range of applications in the fields of biochemistry, pharmacology, and molecular biology.
Wissenschaftliche Forschungsanwendungen
Organic Synthesis
“5’-Deoxy-2’,3’-O-isopropylidene-5-fluorocytidine” is a compound useful in organic synthesis . It can be used as a building block in the synthesis of more complex molecules, particularly in the field of medicinal chemistry.
Antineoplastic Drug Development
Nucleoside analogues like this compound have been developed to mimic their physiological counterparts . Several nucleoside and nucleotide analogues have been approved by the Food and Drug Administration (FDA) for the treatment of viral and cancer diseases .
Inhibitor of DNA Synthesis
This compound could potentially act as an inhibitor of DNA synthesis . This property could be useful in the development of drugs that target rapidly dividing cells, such as cancer cells.
DNMT Inhibitor
5-Fluoro-2′-deoxycytidine, a similar compound, is a mechanism-based DNMT (DNA cytosine-5 methyltransferase) inhibitor . It forms a covalent link with the cysteine residue in the active site of DNMT . This could potentially be a property of “5’-deoxy-5-fluoro-2’,3’-o-isopropylidene-d-cytidine” as well.
Treatment of Infectious Diseases
The replacement of OH groups of sugar moieties with the isosteric F atom has generated life-saving drugs for the treatment of infectious diseases, such as HIV, HBV, and HCV . This compound could potentially be used in a similar manner.
AMPK Pathway Regulation
The nucleoside AICAR, an intermediate involved in purine biosynthesis, is an activator of the enzyme adenosine monophosphate-activated protein kinase (AMPK) in the 5′-phosphorylated form . This activation leads to a cascade of metabolic events . The AMPK pathway is also implicated in the regulation of cell proliferation, and activation by AICAR could result in pro-apoptotic effects . This compound could potentially have similar effects.
Wirkmechanismus
Target of Action
The primary target of 5’-deoxy-5-fluoro-2’,3’-O-isopropylidene-d-cytidine is the DNA synthesis process . This compound is an intermediate metabolite of the DNA synthesis inhibitor capecitabine .
Mode of Action
The compound is converted by carboxylesterase to 5’-deoxy-5-fluorocytidine in the liver, then by cytidine deaminase to 5’-deoxy-5-fluorouridine in the liver and tumor tissues, and finally, by thymidine phosphorylase to 5-fluorouracil in tumors . The cytotoxicity of this intermediate occurs only after conversion to 5-fluorouracil .
Biochemical Pathways
The biochemical pathway affected by this compound is the DNA synthesis pathway . By inhibiting this pathway, the compound prevents the replication of DNA, which is crucial for cell division and growth. This is particularly effective in rapidly dividing cells, such as cancer cells.
Pharmacokinetics
It is known that the compound is metabolized in the liver and tumor tissues to produce 5-fluorouracil , which suggests that it is well-absorbed and distributed in the body.
Result of Action
The result of the compound’s action is the inhibition of DNA synthesis, leading to the prevention of cell division and growth . This can lead to the death of rapidly dividing cells, such as cancer cells, thereby exerting a cytotoxic effect .
Action Environment
It is known that the compound is metabolized in the liver and tumor tissues , suggesting that its action and efficacy may be influenced by the metabolic activity of these tissues
Eigenschaften
IUPAC Name |
1-[(3aR,4R,6R,6aR)-2,2,6-trimethyl-3a,4,6,6a-tetrahydrofuro[3,4-d][1,3]dioxol-4-yl]-4-amino-5-fluoropyrimidin-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16FN3O4/c1-5-7-8(20-12(2,3)19-7)10(18-5)16-4-6(13)9(14)15-11(16)17/h4-5,7-8,10H,1-3H3,(H2,14,15,17)/t5-,7-,8-,10-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XXYNQHIPVNHJFE-VPCXQMTMSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C2C(C(O1)N3C=C(C(=NC3=O)N)F)OC(O2)(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H]1[C@@H]2[C@H]([C@@H](O1)N3C=C(C(=NC3=O)N)F)OC(O2)(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16FN3O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
285.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5'-Deoxy-2',3'-O-isopropylidene-5-fluorocytidine | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is the significance of 5'-Deoxy-2',3'-O-isopropylidene-5-fluorocytidine in pharmaceutical synthesis?
A1: 5'-Deoxy-2',3'-O-isopropylidene-5-fluorocytidine is a key intermediate in the synthesis of Capecitabine []. Capecitabine is an orally administered chemotherapy drug used to treat various cancers, including breast, colorectal, and gastric cancers. The compound itself does not have direct pharmacological activity. Its importance lies in its role as a precursor in the multi-step synthesis of Capecitabine.
Q2: Can you describe the synthetic route for 5'-Deoxy-2',3'-O-isopropylidene-5-fluorocytidine outlined in the research paper?
A2: The research paper [] details a three-step synthesis of 5'-Deoxy-2',3'-O-isopropylidene-5-fluorocytidine:
Q3: What are the advantages of this particular synthetic route for 5'-Deoxy-2',3'-O-isopropylidene-5-fluorocytidine?
A3: The research emphasizes the use of readily available starting materials and cost-effectiveness of the synthesis []. This is significant for industrial-scale production, potentially making Capecitabine more accessible and affordable.
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![1-[4-(4-Chlorobenzoyl)piperidin-1-yl]ethanone](/img/structure/B17023.png)

